molecular formula C7H11N3O B3080238 3-(1,3,4-Oxadiazol-2-yl)piperidine CAS No. 1082574-86-4

3-(1,3,4-Oxadiazol-2-yl)piperidine

Cat. No.: B3080238
CAS No.: 1082574-86-4
M. Wt: 153.18
InChI Key: CUZDRVAZVXAEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,4-Oxadiazol-2-yl)piperidine is a valuable heterocyclic building block in medicinal and materials chemistry. The molecule features a piperidine ring linked to a 1,3,4-oxadiazole heterocycle, a combination that offers interesting properties for researchers. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Specifically, structural analogs of this compound, such as nipecotic acid hybrids incorporating the 1,3,4-oxadiazole moiety, have shown significant pharmacological promise in preclinical studies, exhibiting anti-epileptic and anti-depressant activities . These derivatives are believed to function by inhibiting the GABA transporter 1 (GAT1), a target for central nervous system therapeutics . Beyond pharmacology, the 1,3,4-oxadiazole core is recognized for its excellent electron-accepting and charge-transport properties . This makes this compound a compound of interest in material science for the development of organic optoelectronic materials, including charge-transfer materials and components for organic light-emitting diodes (OLEDs) . The compound is offered for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

2-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZDRVAZVXAEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with hydrazides, followed by cyclization with carboxylic acids or their derivatives. For instance, ethyl piperidin-3-carboxylate can be converted into the desired oxadiazole through a series of steps involving hydrazine hydrate and subsequent cyclization with carbon disulfide in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups onto the oxadiazole ring .

Scientific Research Applications

Synthesis of 3-(1,3,4-Oxadiazol-2-yl)piperidine

The synthesis of this compound typically involves the reaction of piperidine with appropriate oxadiazole precursors. Various methods have been reported for the synthesis of oxadiazole derivatives, including:

  • Condensation Reactions : These reactions often involve the use of acid chlorides or isocyanates to form the oxadiazole ring.
  • Cyclization Methods : Utilizing hydrazines or hydrazones can facilitate the formation of oxadiazoles through cyclization reactions.

The specific conditions and reagents used can significantly influence the yield and purity of the final product.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles possess notable antimicrobial properties. For instance, compounds derived from this scaffold have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound derivatives. For example, compounds with this structure have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Neurological Applications

The compound has also been investigated for its neuropharmacological effects. Some derivatives have demonstrated antidepressant and anticonvulsant activities in preclinical models . These effects are attributed to modulation of neurotransmitter systems and receptor interactions.

Case Study 1: Antibacterial Activity

A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against common pathogens. Among these derivatives, specific compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria. The study concluded that structural modifications on the oxadiazole ring could enhance antibacterial efficacy .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of piperidine-based oxadiazoles were tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain substitutions on the oxadiazole ring led to increased potency against cancer cells while maintaining low toxicity towards normal cells .

Comparative Analysis of Biological Activities

The following table summarizes various biological activities associated with different derivatives of this compound:

Biological ActivityDerivative ExampleMechanism of Action
Antimicrobial5-(aryl)-1,3,4-oxadiazoleDisruption of cell membrane integrity
AnticancerPiperidine-substituted oxadiazoleInduction of apoptosis; cell cycle arrest
AntidepressantOxadiazole-piperidine derivativesModulation of serotonin receptors
AnticonvulsantSpecific piperidine derivativesInhibition of excitatory neurotransmission

Mechanism of Action

The mechanism of action of 3-(1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is also a key aspect of its mechanism .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Substituent (R) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Properties/Applications References
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Ethyl (-C₂H₅) C₉H₁₅N₃O 181.24 1.1 ± 0.1 310.0 ± 52.0 Moderate lipophilicity; potential CNS activity due to small alkyl group
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride Cyclopropyl (-C₃H₅) C₁₀H₁₆ClN₃O 245.71 N/A N/A Enhanced solubility (hydrochloride salt); used in drug discovery intermediates
1-(3-Methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Trifluoromethyl (-CF₃) C₁₅H₁₆F₃N₃O₄S 391.4 N/A N/A Electron-withdrawing group improves metabolic stability; explored in kinase inhibitors
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine Methyl (-CH₃) C₈H₁₃N₃O 167.21 N/A N/A Lower molecular weight; used as a building block in peptidomimetics

Positional Isomerism on the Piperidine Ring

  • 3-Substituted vs. 4-Substituted Derivatives :
    • This compound derivatives (e.g., ) exhibit distinct spatial orientations compared to 4-(1,3,4-oxadiazol-2-yl)piperidine (). The substitution position affects binding affinity in receptor-ligand interactions. For example, 4-substituted analogs may exhibit altered steric hindrance in enzyme active sites .

Hybrid Structures with Additional Moieties

Anthelmintic Activity

  • Oxadiazole-pyrazole/imidazole hybrids (e.g., ) demonstrate moderate anthelmintic activity against Perituma posthuma.

α-Glucosidase Inhibition

  • A spiro-piperidine-oxadiazole hybrid (, F2-18) showed α-glucosidase inhibitory activity, highlighting the role of oxadiazole in mimicking carbohydrate structures and competing with substrate binding .

Physicochemical Properties

  • Lipophilicity : Ethyl and cyclopropyl substituents () increase logP values compared to methyl derivatives, impacting blood-brain barrier permeability.
  • Solubility : Hydrochloride salts () improve aqueous solubility, crucial for oral bioavailability .

Biological Activity

3-(1,3,4-Oxadiazol-2-yl)piperidine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an oxadiazole moiety. Its molecular formula is C7H10N4OC_7H_{10}N_4O with a molecular weight of approximately 154.18 g/mol. The synthesis typically involves the reaction of piperidine derivatives with oxadiazole precursors via methods such as the Mannich reaction, which has been optimized for yield and purity using solvents like ethanol or methanol under reflux conditions .

Biological Activity

Antimicrobial Activity:
Research indicates that this compound exhibits significant antibacterial properties. Studies have employed the Agar-well diffusion method to assess its effectiveness against various bacterial strains. The compound has shown notable activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating its potency .

Cytotoxicity and Anticancer Properties:
In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, including HCT116 and MCF7. The NCI-60 sulforhodamine B assay revealed moderate to severe cytotoxic effects, with IC50 values suggesting significant potential as an anticancer agent . Notably, the compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR) has been highlighted as a promising mechanism for its anticancer activity, leading to cell cycle arrest and apoptosis in treated cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
3-(5-Ethyl-1,3,4-Oxadiazol-2-yl)piperidine hydrochlorideC₇H₁₁N₃O·HClAntimicrobial properties
4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)piperidineC₇H₉ClN₂OPotential anti-inflammatory effects
2-(1,3,4-Oxadiazol-2-yl)piperidineC₇H₉N₃OAntimicrobial activity

The unique substitution pattern of this compound contributes to its distinct pharmacological properties compared to other oxadiazole derivatives .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antibacterial Studies: A study demonstrated that compounds derived from oxadiazoles exhibited better activity against Gram-positive bacteria than Gram-negative strains. The synthesized derivatives showed a range of antimicrobial activities against various pathogens .
  • Cytotoxicity Assessment: In a comparative study involving multiple cancer cell lines, this compound derivatives displayed varying degrees of cytotoxicity. Compounds were found to be particularly effective against liver (HepG2) and breast (MCF7) cancer cells .
  • Mechanistic Insights: Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1,3,4-oxadiazol-2-yl)piperidine derivatives, and what key reaction conditions should be optimized?

  • Methodology : The synthesis typically involves cyclization of thiosemicarbazides or coupling reactions between piperidine precursors and oxadiazole-forming reagents. For example, mixed anhydride methods (e.g., using N-methylpiperidine as a base) can minimize racemization during peptide coupling steps . Optimize reaction conditions by controlling temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents like carbodiimides for oxadiazole ring formation. Purification via column chromatography or recrystallization ensures product integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound derivatives?

  • Methodology :

  • 1H/13C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, oxadiazole protons at δ 8.0–9.0 ppm) and carbon shifts for heterocyclic moieties .
  • IR : Detect characteristic C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches.
  • MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray crystallography : Resolve bond lengths (e.g., C-N in oxadiazole: ~1.30 Å) and confirm chair/twist-boat conformations of the piperidine ring .

Q. What are the critical steps in scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodology : Use scalable solvents (e.g., ethanol or water) for greener synthesis. Optimize catalyst loading (e.g., 0.5–1.0 mol% Pd for cross-coupling) and employ continuous flow reactors for exothermic steps. Monitor purity via HPLC (C18 columns, acetonitrile/water gradients) and adjust recrystallization solvents (e.g., methanol/water mixtures) to avoid impurities .

Advanced Research Questions

Q. How do structural modifications at the piperidine or oxadiazole moieties influence binding affinity to neurotransmitter receptors (e.g., 5-HT1A, D2)?

  • Methodology :

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhances 5-HT2A affinity (Ki < 50 nM), while bulky substituents reduce D2 receptor binding .
  • Oxadiazole modifications : Replacing sulfur with oxygen in the oxadiazole ring improves metabolic stability but may reduce 5-HT1A affinity. Use radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A) to quantify receptor interactions .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of this compound compounds?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability (e.g., oral vs. intravenous administration) and plasma protein binding using LC-MS/MS.
  • Metabolite identification : Use liver microsomes to detect phase I/II metabolites that may alter activity in vivo.
  • Blood-brain barrier (BBB) penetration : LogP values >2.5 correlate with improved CNS activity; adjust lipophilicity via substituent engineering .

Q. How to design experiments to assess the stability of this compound under various pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Store samples at 4°C, 25°C, and 40°C with desiccants to evaluate hygroscopicity .

Q. How can molecular docking studies predict interactions of this compound derivatives with target enzymes or receptors?

  • Methodology :

  • Protein preparation : Retrieve receptor structures (e.g., 5-HT1A PDB: 6WGT) and remove water/ions.
  • Ligand optimization : Minimize energy using Gaussian09 with B3LYP/6-31G* basis sets.
  • Docking software : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Validate with experimental IC50 values; hydrogen bonds with Asp116 (5-HT1A) or π-π stacking with Phe339 (D2) indicate high affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3,4-Oxadiazol-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
3-(1,3,4-Oxadiazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.